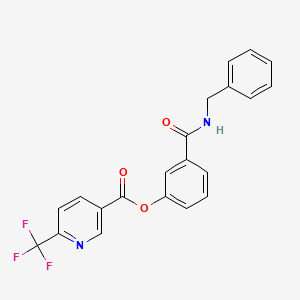
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate is a complex organic compound that features both a benzylcarbamoyl group and a trifluoromethyl-substituted nicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the benzylcarbamoyl group may interact with active sites on enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in various chemical reactions.
Trifluoromethylated compounds: These include pharmaceuticals like fluoxetine and agrochemicals like trifluralin.
Uniqueness
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate is unique due to its combination of a benzylcarbamoyl group and a trifluoromethyl-substituted nicotinate moiety. This structural uniqueness contributes to its diverse applications and potential for further research .
Actividad Biológica
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H15F3N2O3. It features a benzyl carbamate moiety linked to a phenyl group and a trifluoromethyl-substituted nicotinic acid derivative. This unique structure contributes to its biological profile, particularly in interactions with various biological targets.
Antidepressant Effects
Recent studies have explored the antidepressant-like effects of compounds structurally related to this compound. For example, a related compound demonstrated significant antidepressant activity in mice, implicating the serotonergic system in its mechanism of action. The study indicated that the compound modulated serotonin receptors, particularly 5-HT1A and 5-HT3, suggesting potential for developing new antidepressants based on this scaffold .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Serotonergic System : The modulation of serotonin receptors plays a central role in the antidepressant effects observed in related compounds.
- Tyrosine Kinase Pathways : By potentially inhibiting tyrosine kinases, the compound may disrupt pathways involved in cellular proliferation and survival.
Case Studies
While direct case studies on this compound are sparse, research on analogous compounds provides insight into its possible effects:
- Study on Antidepressant Activity : In a controlled study, a related compound exhibited significant reductions in immobility time during forced swimming tests in mice, indicating an antidepressant effect mediated through serotonergic pathways .
- Cancer Therapeutics : Compounds with similar structural features have been documented for their ability to inhibit cancer cell growth via tyrosine kinase inhibition, suggesting that further investigation into this compound's efficacy in oncology is warranted .
Propiedades
Fórmula molecular |
C21H15F3N2O3 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
[3-(benzylcarbamoyl)phenyl] 6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)18-10-9-16(13-25-18)20(28)29-17-8-4-7-15(11-17)19(27)26-12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,26,27) |
Clave InChI |
HMLOZXCYZBIMRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















